molecular formula C14H13NO3 B2888327 3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine CAS No. 2411257-65-1

3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine

Cat. No.: B2888327
CAS No.: 2411257-65-1
M. Wt: 243.262
InChI Key: HCEWSQICEVDWBM-UHFFFAOYSA-N
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Description

3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a phenoxy group. The phenoxy moiety is further modified at the para position with an oxirane (epoxide) ring connected via a methoxy linker. The epoxide group enhances reactivity, enabling participation in ring-opening reactions, which are valuable in drug design and polymer chemistry.

Properties

IUPAC Name

3-[4-(oxiran-2-ylmethoxy)phenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-13(8-15-7-1)18-12-5-3-11(4-6-12)16-9-14-10-17-14/h1-8,14H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEWSQICEVDWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine typically involves the reaction of 4-(oxiran-2-ylmethoxy)phenol with 3-chloropyridine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols or other oxidized products.

    Reduction: The compound can undergo reduction reactions, particularly at the epoxide group, to form alcohols.

    Substitution: The pyridine ring and the phenoxy group can participate in substitution reactions, where different substituents can be introduced.

    Ring-opening reactions: The epoxide group is highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine exerts its effects is primarily through the reactivity of the epoxide group. The epoxide group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, such as the crosslinking of polymers and the modification of biomolecules .

Comparison with Similar Compounds

Key Observations :

  • Epoxide vs. Piperidine : The target compound’s epoxide group confers higher electrophilicity compared to the piperidine-methoxy group in , which enhances interactions with nucleophilic biological targets.
  • Methoxy vs. Halogen : Methoxy substituents (e.g., in ) donate electron density via resonance, while fluorine and trifluoromethyl groups () withdraw electron density, altering solubility and bioactivity.

Physicochemical Properties

Property This compound (Calculated) 4-(3-Methoxy-5-methylphenoxy)-2-(4-methoxyphenyl)-6-methylpyridine 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) Derivatives
Molecular Formula C14H13NO4 C21H21NO3 C24H22ClN3O (example)
Molecular Weight (g/mol) 265.26 335.40 466–545
Melting Point (°C) Not reported Not reported 268–287
Solubility Moderate (polar aprotic solvents) Low (nonpolar substituents) Variable (depends on substituents)

Key Observations :

  • The target compound’s epoxide contributes to a lower molecular weight compared to bulkier derivatives in .
  • Chlorine or trifluoromethyl substituents () increase molecular weight and hydrophobicity, whereas methoxy groups () improve solubility in polar solvents.

Biological Activity

3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to summarize the existing research on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a pyridine ring linked to a phenoxy group with an epoxide moiety. This unique structure may contribute to its biological activity, particularly in targeting specific enzymes or receptors.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial and fungal strains.
  • Antitumor Activity : Certain studies suggest potential anti-cancer properties, particularly against glioblastoma and other tumor types.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes relevant in metabolic pathways.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Interaction with Cellular Receptors : The compound may bind to specific receptors or proteins within cells, altering signaling pathways.
  • Induction of Apoptosis : Some studies indicate that it could promote programmed cell death in cancer cells.
  • Inhibition of Metabolic Enzymes : It may inhibit enzymes involved in drug metabolism or synthesis of essential biomolecules.

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the cytotoxicity of this compound against glioblastoma cell lines. Results demonstrated an IC50 value indicating significant inhibition of cell viability compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity :
    • Another investigation tested the compound against various pathogenic bacteria and fungi. It displayed promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting its potential as a new antimicrobial agent.

Data Tables

Biological ActivityTest OrganismIC50/MIC (µM)Reference
AntitumorGlioblastoma5.2
AntimicrobialE. coli12.5
AntimicrobialS. aureus8.0

Research Findings

Recent findings highlight the importance of structural modifications to enhance the biological activity of pyridine derivatives. For instance, varying substituents on the phenoxy group can significantly alter potency and selectivity against target cells:

  • Phenoxy Substituents : Modifications such as halogenation or alkylation have been shown to improve solubility and bioavailability.
  • Epoxide Stability : The stability of the epoxide group under physiological conditions plays a crucial role in determining the compound's efficacy.

Q & A

Q. What are the common synthetic routes for preparing 3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example:

  • Step 1: Reacting pyridine derivatives with epoxide-containing reagents (e.g., epichlorohydrin) under basic conditions (e.g., NaOH in DCM) to introduce the oxiran-2-ylmethoxy group .
  • Step 2: Coupling the intermediate with a phenoxy-substituted pyridine using palladium catalysts (e.g., Suzuki-Miyaura coupling) .
    Key Conditions:
ParameterOptimization
Temperature60–80°C for epoxide ring stability
SolventPolar aprotic solvents (DMF, DMSO)
CatalystsPd(PPh₃)₄ for cross-coupling
Yield improvements (70–85%) are achieved by controlling stoichiometry and avoiding moisture .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in substituent positioning?

  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituents on the pyridine and phenoxy rings. For example, coupling constants in ¹H NMR distinguish para vs. meta substitution on the phenoxy group .
  • Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₄H₁₃NO₃) and detects fragmentation patterns indicative of epoxide ring opening .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry (e.g., oxirane ring orientation) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., oxirane, phenoxy) influence reactivity in cross-coupling or ring-opening reactions?

The electron-withdrawing oxirane group increases pyridine ring electrophilicity, enhancing nucleophilic attack at the 4-position. For example:

  • Ring-Opening Reactions: Epoxide reacts with nucleophiles (e.g., amines, thiols) under acidic conditions, forming diols or thioethers .
  • Cross-Coupling: Electron-deficient pyridine facilitates Suzuki-Miyaura coupling with aryl boronic acids, but steric hindrance from the phenoxy group may reduce efficiency .
    Data Contradictions: Conflicting yields in coupling reactions (40–90%) may arise from competing side reactions (e.g., epoxide ring opening during catalysis). Mitigation involves using milder bases (K₂CO₃ vs. NaOH) .

Q. What computational methods predict the compound’s binding affinity to biological targets, and how do structural modifications alter activity?

  • Molecular Docking (AutoDock Vina): Models interactions with enzymes (e.g., kinases) by analyzing hydrogen bonds between the pyridine nitrogen and active-site residues .
  • QSAR Studies: Modifying the oxirane to oxetane (e.g., replacing oxygen with sulfur) increases lipophilicity (logP from 1.2 to 2.5), improving membrane permeability but reducing aqueous solubility .
    Validation: Experimental IC₅₀ values correlate with docking scores (R² = 0.82) in kinase inhibition assays .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved to confirm regiochemistry?

  • NOESY Experiments: Detect spatial proximity between the oxirane methylene protons and pyridine C-H groups, confirming para substitution on the phenoxy ring .
  • Isotopic Labeling: ¹⁵N-labeled pyridine derivatives simplify ¹H-¹⁵N HMBC spectra, resolving ambiguities in nitrogen hybridization .

Methodological Guidelines

Q. What safety protocols are critical when handling epoxide-containing pyridine derivatives?

  • PPE: Nitrile gloves, goggles, and fume hoods to prevent epoxide exposure (skin/eye irritant) .
  • Waste Disposal: Neutralize epoxide residues with 10% aqueous NaHSO₃ before disposal .

Q. How do solvent polarity and temperature affect epoxide stability during synthesis?

  • Polar Solvents (DMF, DMSO): Stabilize transition states in SN2 reactions but may accelerate epoxide hydrolysis at >80°C .
  • Low-Temperature Conditions (0–5°C): Minimize ring-opening side reactions during alkylation steps .

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